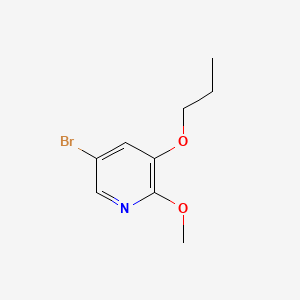

5-Bromo-2-methoxy-3-propoxypyridine

Description

5-Bromo-2-methoxy-3-propoxypyridine is a brominated pyridine derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) substituents at the 2- and 3-positions, respectively, and a bromine atom at the 5-position. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the alkoxy groups influence electronic properties and solubility .

Properties

IUPAC Name |

5-bromo-2-methoxy-3-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLCHKLQKIFDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-propoxypyridine typically involves the bromination of 2-methoxy-3-propoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-propoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methoxy-3-propoxypyridine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-propoxypyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy and propoxy groups on the pyridine ring contribute to its reactivity and ability to form various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs and their differences:

Key Observations:

- Substituent Effects on Reactivity : The propoxy group in the target compound increases hydrophobicity compared to methyl or smaller alkoxy substituents (e.g., methoxy) . This enhances lipid solubility, making it favorable for drug delivery applications.

- Steric and Electronic Modifications : Bulky groups like tert-butoxy-ethoxy (in ) or trimethylsilyl-ethynyl (in ) alter steric hindrance, affecting coupling reaction efficiency.

- Functional Group Diversity : Analogs with amine groups (e.g., 5-Bromo-6-methoxypyridin-3-amine) exhibit distinct reactivity, enabling amidation or diazotization, unlike alkoxy-substituted derivatives .

Physical and Chemical Properties

Comparative data for select compounds:

Notes:

Biological Activity

5-Bromo-2-methoxy-3-propoxypyridine is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C12H14BrN1O2

- Molecular Weight: 284.15 g/mol

- CAS Number: 13472-85-0

This compound features a bromine atom and a methoxy group attached to a pyridine ring, which is further substituted with a propoxy group. This unique structure is believed to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in these cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45.6 | Apoptosis induction |

| A549 | 38.2 | Cell cycle arrest |

| HeLa | 52.4 | DNA damage |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests that it may be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : Evidence suggests that it can intercalate into DNA, leading to genotoxic effects in cancer cells.

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of this compound in combination with conventional chemotherapy drugs in breast cancer models. The results indicated enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting a synergistic effect that warrants further investigation .

- Antimicrobial Research : Another study focused on the antimicrobial activity against resistant strains of bacteria. The findings revealed that this compound could serve as a lead for developing new antibiotics, especially against multidrug-resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.